2-[(Trifluoromethyl)amino]-benzoyl fluoride
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Overview
Description
2-[(Trifluoromethyl)amino]-benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a benzoyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)amino]-benzoyl fluoride typically involves the reaction of 2-aminobenzoyl fluoride with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl fluoride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(Trifluoromethyl)amino]-benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl sulfoxides or reduction to form trifluoromethyl amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino or alkoxy derivatives of the original compound.
Oxidation Reactions: Trifluoromethyl sulfoxides.
Reduction Reactions: Trifluoromethyl amines.
Scientific Research Applications
2-[(Trifluoromethyl)amino]-benzoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(Trifluoromethyl)amino]-benzoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-[(Trifluoromethyl)amino]-benzoic acid
- 2-[(Trifluoromethyl)amino]-benzamide
- 2-[(Trifluoromethyl)amino]-benzyl alcohol
Comparison: 2-[(Trifluoromethyl)amino]-benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. For instance, the benzoyl fluoride group is more reactive towards nucleophiles than the carboxylic acid or amide groups found in similar compounds. This makes this compound a valuable intermediate in organic synthesis, offering unique pathways for the development of new chemical entities.
Properties
IUPAC Name |
2-(trifluoromethylamino)benzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7(14)5-3-1-2-4-6(5)13-8(10,11)12/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYAMHQMRUXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)NC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568353 |
Source
|
Record name | 2-[(Trifluoromethyl)amino]benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22771-08-0 |
Source
|
Record name | 2-[(Trifluoromethyl)amino]benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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